molecular formula C21H18FN5OS B2887710 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 894049-12-8

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2887710
CAS No.: 894049-12-8
M. Wt: 407.47
InChI Key: FVJDNUUKVYCWFI-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a triazolopyridazine derivative featuring a sulfur-linked acetamide moiety. Its structure comprises a central [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-ethylphenyl group and at position 3 with a sulfanyl-acetamide chain terminating in a 2-fluorophenyl ring.

Properties

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c1-2-14-7-9-15(10-8-14)17-11-12-19-24-25-21(27(19)26-17)29-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJDNUUKVYCWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the Sulfanyl Group: Thiolation reactions using thiol reagents can introduce the sulfanyl group to the triazolopyridazine core.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-fluoroaniline to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazolopyridazine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, triazolopyridazine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects. They may act on specific molecular targets, such as enzymes or receptors, involved in disease pathways.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl and acetamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Core Structure : Shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold.
  • Key Differences :
    • Position 6 Substituent : 3-Fluorophenyl vs. 4-ethylphenyl in the target compound.
    • Acetamide Terminal Group : 3-Trifluoromethylphenyl vs. 2-fluorophenyl.
  • The 2-fluorophenyl acetamide in the target compound could reduce steric hindrance relative to the bulkier 3-trifluoromethylphenyl group, possibly influencing receptor binding selectivity.

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) ()

  • Core Structure : Triazolopyrimidine (vs. triazolopyridazine in the target compound).
  • Key Differences: Heterocycle Fusion: Pyrimidine vs. Substituents: Flumetsulam features a sulfonamide group and 2,6-difluorophenyl, whereas the target compound has a sulfanyl-acetamide and 2-fluorophenyl.
  • Implications :
    • The pyridazine core in the target compound may confer distinct pharmacokinetic profiles due to increased nitrogen content and polarity .
    • The acetamide linkage in the target compound could enhance metabolic stability compared to sulfonamide-based analogues like flumetsulam.

Functional Analogues in Heterocyclic Amine Research ()

  • Key Contrasts: Bioactivity: HCAs like IQ are carcinogenic due to metabolic activation into DNA adducts, whereas triazolopyridazines are typically designed for therapeutic purposes. Structural Motifs: IQ lacks the sulfur-linked acetamide and triazole rings, highlighting divergent synthetic pathways and toxicity profiles.

Tabulated Comparison of Key Features

Compound Name Core Structure Position 6 Substituent Acetamide/Sulfonamide Group Application/Use
Target Compound Triazolopyridazine 4-Ethylphenyl 2-Fluorophenyl acetamide Potential therapeutics
2-{[3-(3-Fluorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide Triazolopyridazine 3-Fluorophenyl 3-Trifluoromethylphenyl Research compound
Flumetsulam Triazolopyrimidine N/A 2,6-Difluorophenyl sulfonamide Herbicide

Biological Activity

The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic molecule featuring multiple heterocyclic structures. Its intricate design suggests significant potential for various biological activities, particularly in pharmacology.

Structural Characteristics

This compound consists of:

  • Triazole and Pyridazine Rings : These rings are known for their biological activity, including antimicrobial and anticancer properties.
  • Sulfanyl Group : This functional group enhances reactivity and interaction with biological targets.
  • Acetamide Linkage : This moiety may contribute to the compound's pharmacological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial and antifungal properties, making it a candidate for new antimicrobial agents. Studies have shown it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungi .
  • Anticancer Potential :
    • The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest it may interfere with signaling pathways crucial for tumor growth .
  • Enzyme Inhibition :
    • It acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. The mechanism involves binding to active sites, thereby modulating enzyme activity .

The mechanism of action for this compound likely involves:

  • Binding to Enzymes/Receptors : The triazolopyridazine core allows the compound to bind effectively to active sites on target proteins.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound disrupts pathways that promote cell growth and survival .

Comparative Analysis of Related Compounds

Compound NameStructural CharacteristicsBiological Activity
1-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideSimilar triazole and thiazole structuresAntimicrobial
2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideVariation in phenyl substitutionAnticancer
3-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamideFluorine substitution on phenylEnzyme inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study on triazole derivatives indicated that compounds with similar structural motifs showed potent antibacterial activity against drug-resistant strains .
  • Another research effort focused on the synthesis of triazolo-pyridazine derivatives demonstrated their potential as effective anticancer agents through kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide with high yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, starting with cyclization of hydrazine derivatives to form the triazolo-pyridazine core, followed by coupling with a sulfanyl acetamide group. Key steps include:

  • Step 1 : Cyclization of 4-ethylphenyl-substituted pyridazine precursors with hydrazine derivatives under reflux in ethanol (70–80°C) .
  • Step 2 : Thioether linkage formation using thiourea or NaSH in DMF at 60°C, with triethylamine as a catalyst to enhance reaction efficiency .
  • Step 3 : Final amidation with 2-fluoroaniline via EDC/HOBt coupling in dichloromethane .
  • Optimization: Monitor reaction progress using TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>75%) are achieved by controlling solvent polarity and reaction time .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the 4-ethylphenyl group (δ 1.2–1.4 ppm for CH3_3, δ 2.6 ppm for CH2_2) and the 2-fluorophenyl moiety (δ 7.1–7.3 ppm with 3JFH^3J_{F-H} coupling) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 452.12) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, grow crystals in DMSO/water (slow evaporation) and analyze bond angles (e.g., 120° for triazole ring planarity) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinase targets (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays (IC50_{50} determination) .
  • Antimicrobial Activity : Use microdilution methods (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC50_{50} calculations .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-ethylphenyl, 2-fluorophenyl) influence reaction kinetics during synthesis?

  • Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electron density distribution. The 4-ethylphenyl group increases electron donation to the triazole ring, accelerating nucleophilic substitution at the sulfanyl position .
  • Kinetic Profiling : Perform pseudo-first-order kinetics studies in DMF at varying temperatures (25–60°C). The 2-fluorophenyl group’s electron-withdrawing effect reduces activation energy (Ea_a ~45 kJ/mol) for amidation .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism in the acetamide group) by acquiring spectra at 25°C and 60°C. Broadening or splitting of peaks indicates conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (δ 7.0–8.5 ppm) by correlating 1^1H-1^1H couplings and 1^1H-13^{13}C connectivities .

Q. What strategies address discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer:

  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor in vivo activity may correlate with rapid clearance (t1/2_{1/2} <30 min) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound). High binding (>95%) reduces bioavailability, explaining attenuated in vivo efficacy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under physiological pH?

  • Methodological Answer:

  • pH-Rate Profiling : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4). Hydrolysis of the sulfanyl group occurs at pH <3 (half-life ~8 hours), while amide bond cleavage dominates at pH >7 .
  • HPLC-PDA Monitoring : Detect degradation products (e.g., free 2-fluoroaniline at RT 4.2 min) and adjust formulation (enteric coating) to mitigate instability .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1Ethanol, reflux, 12h6892%
2DMF, NaSH, 60°C, 6h7595%
3EDC/HOBt, DCM, 24h8298%

Table 2 : Biological Activity Profile (IC50_{50}/MIC)

AssayTarget/OrganismResult (μM)Reference
EGFR InhibitionHeLa cells0.45
AntimicrobialS. aureus12.5
CytotoxicityMCF-71.2

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